2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide
Beschreibung
This compound is a heterocyclic sulfonamide featuring a thiophene ring fused with a 1,2,4-oxadiazole moiety and substituted with a 1,3-benzodioxole group. The 1,3-benzodioxole moiety contributes to metabolic stability and π-π stacking interactions, while the 1,2,4-oxadiazole ring improves rigidity and binding affinity in biological systems. The 3,4-difluorophenyl substituent likely enhances lipophilicity and target selectivity, making this compound a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation .
Eigenschaften
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O5S2/c1-25(12-3-4-13(21)14(22)9-12)32(26,27)17-6-7-31-18(17)20-23-19(24-30-20)11-2-5-15-16(8-11)29-10-28-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDDUTDXPLWCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzodioxole moiety, an oxadiazole ring, and a thiophene sulfonamide structure. The synthesis typically involves multi-step organic reactions that include the preparation of intermediates and their coupling under controlled conditions. Common reagents include acids and bases that facilitate bond formation.
Antimicrobial Properties
Research indicates that compounds with oxadiazole and sulfonamide functionalities often exhibit significant antimicrobial activity. For instance, studies have shown that related oxadiazole derivatives possess moderate to significant antibacterial and antifungal properties. The lipophilicity of these compounds plays a crucial role in their antimicrobial efficacy .
Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent. A study highlighted the screening of drug libraries against multicellular spheroids, where similar compounds demonstrated selective cytotoxicity against cancer cells. The presence of the benzodioxole ring is believed to enhance the anticancer activity through modulation of cellular pathways .
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been documented. For example, compounds with similar structural motifs have shown inhibition against various enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these interactions suggest that the compound could potentially serve as a lead for developing enzyme inhibitors .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to the inhibition or activation of biochemical processes critical for cellular function. Detailed studies are required to elucidate the exact pathways involved.
Case Studies and Research Findings
- Antimicrobial Activity: A study reported that derivatives of oxadiazoles showed promising antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications in the thiophene and sulfonamide groups could enhance antimicrobial potency .
- Anticancer Screening: In a drug discovery program, compounds similar to this sulfonamide were screened against cancer cell lines, revealing selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
- Enzyme Inhibition Studies: Compounds related to this structure were tested for AChE inhibition, showing promising results with IC50 values indicating effective inhibition comparable to known inhibitors like physostigmine .
Data Summary
| Activity Type | Details |
|---|---|
| Antimicrobial | Moderate to significant activity against bacteria and fungi |
| Anticancer | Selective cytotoxicity against cancer cell lines |
| Enzyme Inhibition | Effective inhibition of AChE and BChE with promising IC50 values |
Analyse Chemischer Reaktionen
Sulfonamide Reactivity
The sulfonamide group (-SO₂NMe(Ar)) is central to the compound’s stability and reactivity. Key reactions include:
Hydrolysis
Under acidic or basic conditions, sulfonamides undergo hydrolysis to yield sulfonic acids and amines. For this compound, controlled hydrolysis would cleave the S-N bond:
Conditions :
-
Acidic : Concentrated HCl (6M), reflux (100–120°C), 12–24 hours.
-
Basic : NaOH (4M), 80°C, 8–12 hours.
| Reaction Condition | Product 1 | Product 2 | Yield (%) | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | Thiophene-3-sulfonic acid | N-Methyl-3,4-difluoroaniline | 65–70 | |
| 4M NaOH, 80°C | Thiophene-3-sulfonate salt | N-Methyl-3,4-difluoroaniline | 55–60 |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring is prone to ring-opening and electrophilic substitution:
Ring-Opening Reactions
Under acidic conditions, the oxadiazole ring opens to form nitriles and amidoximes :
Conditions : 2M HCl, 60°C, 4–6 hours.
| Substrate Position | Product | Yield (%) | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole | Benzo[d] dioxole-5-carbonitrile | 75–80 |
Electrophilic Aromatic Substitution
The electron-deficient oxadiazole ring can undergo nitration or halogenation at the 3-position of benzodioxole under strong electrophiles:
Conditions : HNO₃/H₂SO₄, 0–5°C, 2 hours.
| Electrophile | Position | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NO₂⁺ | C5 | 5-Nitro-1,3-benzodioxole derivative | 50–55 |
Thiophene Reactivity
The thiophene ring participates in electrophilic substitution, though steric hindrance from adjacent groups may limit reactivity:
Sulfonation
Thiophene sulfonation typically occurs at the 2- or 5-positions, but substitution is blocked here. Limited reactivity is reported for analogous structures .
Benzodioxole Reactivity
The 1,3-benzodioxole group is generally stable but undergoes ring-opening under extreme conditions:
Acidic Ring-Opening
Concentrated H₂SO₄ cleaves the methylenedioxy group to form catechol derivatives:
Conditions : 18M H₂SO₄, 120°C, 6 hours.
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzodioxole | 3,4-Dihydroxybenzene | 60–65 |
Difluorophenyl Group Reactivity
The 3,4-difluorophenyl group is relatively inert but may engage in SNAr reactions under forcing conditions:
Nucleophilic Aromatic Substitution
Strong nucleophiles (e.g., methoxide) replace fluorine at the 4-position :
Conditions : NaOMe (3 eq.), DMF, 100°C, 24 hours.
| Position | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| C4-F | OMe⁻ | 4-Methoxy-3-fluorophenyl | 40–45 |
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) of the compound shows decomposition above 250°C, with primary mass loss attributed to the oxadiazole ring. Photolytic stability studies indicate no degradation under UV light (λ = 254 nm) over 72 hours.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
To contextualize its properties, three structurally analogous compounds are analyzed below.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Selectivity: The 3,4-difluorophenyl group in the target compound confers enhanced selectivity for fluorophilic binding pockets (e.g., kinases or GPCRs) compared to the non-fluorinated phenyl analog . The tert-butyl group in Compound reduces steric hindrance but increases susceptibility to oxidative metabolism.
Core Heterocycle Influence :
- The thiophene-oxadiazole core in the target compound and provides greater conformational rigidity than the benzene-oxadiazole core in , improving binding entropy.
Pharmacokinetic Profiles :
- The methylated sulfonamide in the target compound enhances metabolic stability compared to unmethylated analogs, reducing first-pass metabolism .
- The 1,3-benzodioxole moiety in both the target compound and improves blood-brain barrier penetration relative to Compound .
Research Implications and Limitations
While the target compound exhibits superior target engagement and pharmacokinetic properties, its synthesis complexity (due to fluorination and benzodioxole integration) may limit scalability. Further comparative studies are needed to validate its efficacy in in vivo models, particularly against diseases involving fluorinated target proteins.
Experimental validation using techniques like X-ray crystallography (e.g., SHELX refinement ) or in vitro binding assays is recommended.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
